(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid (1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15805432
InChI: InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m0/s1
SMILES:
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.:

Cat. No.: VC15805432

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid -

Specification

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name (1S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m0/s1
Standard InChI Key DPGUEWVPLHCLQO-UFBFGSQYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CC[C@]1(C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O

Introduction

Chemical Identity and Structural Features

(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid (molecular formula: C₁₂H₁₉NO₄, molecular weight: 241.28 g/mol) belongs to the azabicycloheptane family, a class of nitrogen-containing bicyclic compounds. Its IUPAC name delineates the stereochemistry at positions 1 and 4 as S-configured, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at position 1.

Table 1: Key Structural and Identifier Data

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
IUPAC Name(1S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1C[C@]2(CC[C@H]1C2)C(=O)O
InChI KeyPPLYOBSEWYKGDC-UFBFGSQYSA-N
PubChem CID155904823

The bicyclo[2.2.1]heptane framework imposes significant ring strain, which influences reactivity and conformational stability. The Boc group enhances solubility in organic solvents and protects the amine during synthetic manipulations .

Synthesis Methods

StepReagents/ConditionsYield
CyclizationHCl (cat.), THF, 60°C45–55%
Boc ProtectionBoc₂O, DMAP, DCM, rt85–90%
OxidationKMnO₄, H₂O/acetone, 0°C70–75%

Challenges include minimizing epimerization during Boc protection and optimizing ring-closure efficiency. Recent patents highlight microwave-assisted synthesis to reduce reaction times .

Physicochemical Properties

The compound’s properties are shaped by its bicyclic structure and functional groups:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the Boc group.

  • Stability: Stable under inert atmospheres but susceptible to acidic hydrolysis of the Boc group.

  • Chirality: The (1S,4S) configuration enables diastereoselective reactions, critical for pharmaceutical applications.

Table 3: Physicochemical Profile

PropertyValue
Melting Point128–132°C (decomposes)
LogP (Predicted)1.2
pKa (Carboxylic Acid)~3.8

Applications in Pharmaceutical Research

This compound’s rigid scaffold and chiral centers make it valuable in drug discovery:

  • Peptidomimetics: The bicyclic system mimics peptide turn structures, aiding in protease inhibitor design.

  • Catalyst Synthesis: As a ligand in asymmetric catalysis, it facilitates enantioselective C–C bond formations .

  • Antiviral Agents: Derivatives have shown preliminary activity against RNA viruses by targeting viral polymerases.

Table 4: Biological Activity of Derivatives

Derivative StructureTargetIC₅₀
Amide-functionalizedHIV-1 protease12 nM
Boronic acid analogSARS-CoV-2 Mpro8.5 μM

Comparative Analysis with Related Isomers

The (1S,4S) configuration confers distinct reactivity compared to its (1S,4R) diastereomer:

  • Stereoelectronic Effects: The equatorial Boc group in the (1S,4S) isomer enhances nucleophilic attack resistance at nitrogen.

  • Crystallographic Data: X-ray studies reveal tighter ring puckering in the (1S,4S) form, influencing binding affinities.

Recent Research and Developments

Recent advancements focus on green chemistry approaches:

  • Enzymatic Resolution: Lipase-mediated kinetic resolution achieves >99% enantiomeric excess (ee) for the (1S,4S) isomer .

  • Flow Chemistry: Continuous-flow systems reduce Boc deprotection side reactions by 40%.

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